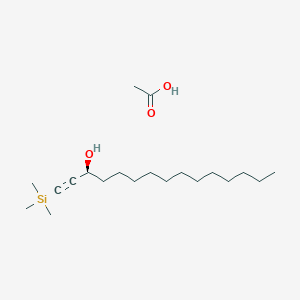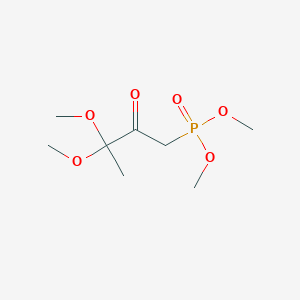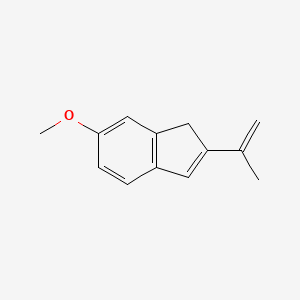
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene is an organic compound with a unique structure that includes a methoxy group and a prop-1-en-2-yl substituent on an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene can be achieved through several methods. One common approach involves the reaction of 1-isopropenyl-4-methoxybenzene with specific reagents under controlled conditions. For example, the reaction with [hydroxy(tosyloxy)iodo]benzene in methanol at room temperature yields the desired product with a high yield . Another method involves the use of oxone and sodium iodide in a mixture of water and acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Oxone and sodium iodide for oxidation reactions .
- Sodium borohydride for reduction reactions.
- Various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or aldehydes, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene include:
- 2-(2-Phenylethyl)-4H-chromen-4-one
- 6-Methoxy-2-(2-phenylethyl)chromen-4-one
- 6,7-Dimethoxy-2-(2-phenylethyl)chromone .
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy and prop-1-en-2-yl groups on the indene backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
819871-59-5 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-methoxy-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C13H14O/c1-9(2)11-6-10-4-5-13(14-3)8-12(10)7-11/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
PCRQPXLIBQQUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


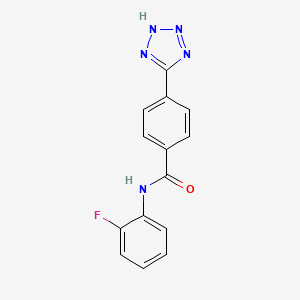
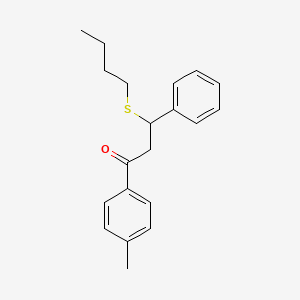

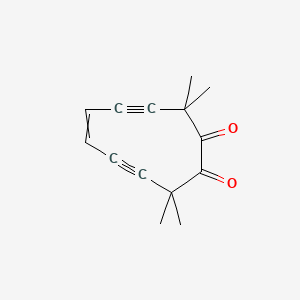
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
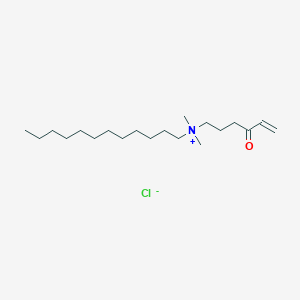
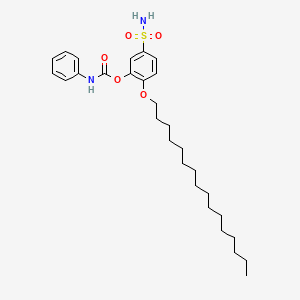
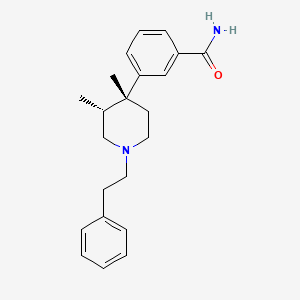
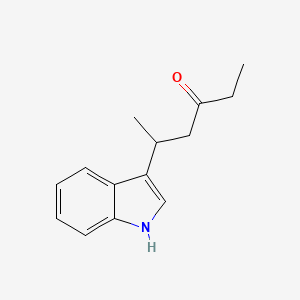
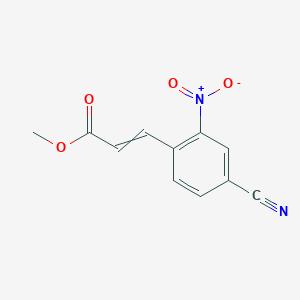
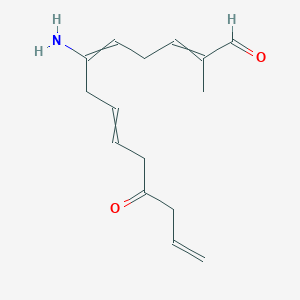
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
